molecular formula C17H11BrFN3OS B2378665 5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428366-22-6

5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2378665
CAS RN: 1428366-22-6
M. Wt: 404.26
InChI Key: XBJDVMUWDSZJLO-UHFFFAOYSA-N
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Description

5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as BFP, is a synthetic compound that has shown potential in various scientific research applications.

Scientific Research Applications

Antimicrobial Activities

  • Compounds similar to 5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been synthesized and shown to possess antimicrobial properties. For example, certain derivatives demonstrated effectiveness against various strains of bacteria and fungi (Kaneria et al., 2016).

Synthesis and Characterization

  • The synthesis and characterization of fluorinated benzothiazepines and pyrazolines, related to the chemical structure of interest, have been explored. These processes are crucial for understanding the compound's properties and potential applications (Jagadhani et al., 2015).

Pharmacological Activities

  • Certain benzothiophen derivatives, which are structurally similar, have been studied for their pharmacological activities. Although specific to benzo[b]thiophen derivatives, these studies provide a framework for understanding the potential applications of related compounds in pharmacology (Chapman et al., 1968).

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

  • Benzimidazole derivatives containing similar bromo and fluoro substituents have shown α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Such properties might be of interest when studying the compound (Menteşe et al., 2015).

Inhibition of A549 Lung Cancer Cells

  • Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and shown to inhibit the growth of A549 lung cancer cells. This suggests a potential application in cancer research or treatment (Zhang et al., 2008).

properties

IUPAC Name

5-[(4-bromo-2-fluorophenyl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN3OS/c18-12-4-3-11(13(19)8-12)10-21-5-6-22-15(17(21)23)9-14(20-22)16-2-1-7-24-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJDVMUWDSZJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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